

An In-depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No.: B1441210

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Abstract

This technical guide provides a comprehensive overview of **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized. Furthermore, this guide explores the compound's applications as a key intermediate in the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research.^[1] The content herein is curated for researchers, chemists, and professionals in the field of drug development, aiming to provide both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Fluorinated Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone motif in a multitude of clinically approved drugs and biologically active compounds.^{[2][3][4]} Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it a privileged scaffold in drug design. The introduction of a fluorine atom onto the appended phenyl ring, as seen in **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**, further enhances its utility. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug-like

properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the molecule.

The aldehyde functional group at the 5-position of the isoxazole ring is a versatile chemical handle, enabling a wide array of subsequent chemical transformations.^[1] This makes **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde** a valuable intermediate for constructing more complex molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.^{[1][5][6][7]} This guide will serve as a technical resource for harnessing the potential of this valuable compound.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is **3-(3-fluorophenyl)isoxazole-5-carbaldehyde**. It is also commonly referred to as 3-(3-fluorophenyl)-5-isoxazolecarbaldehyde.

Compound Identifiers and Properties

A summary of key identifiers and experimentally determined physicochemical properties is provided below for quick reference. These data are crucial for laboratory handling, reaction setup, and analytical characterization.

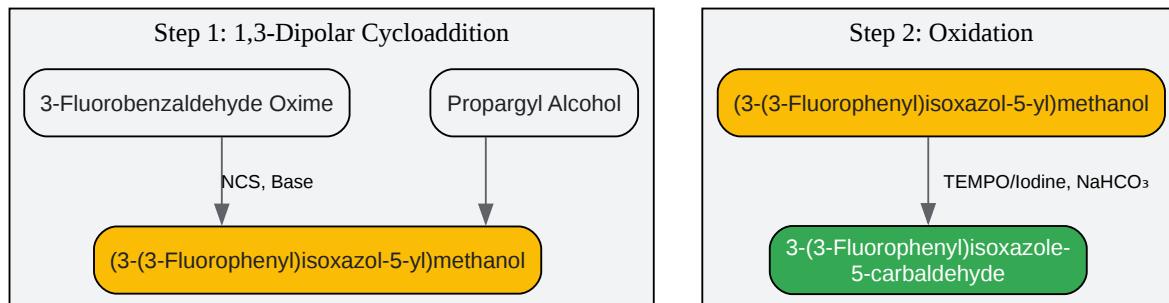
Property	Value	Source(s)
CAS Number	885273-52-9	[1] [8]
Molecular Formula	C ₁₀ H ₆ FNO ₂	[1]
Molecular Weight	191.16 g/mol	[1]
Appearance	Off-white amorphous powder / Solid	[1]
Melting Point	78-85 °C	[1]
Purity	≥97% (HPLC)	[1]
Storage	Store at 2-8 °C under an inert atmosphere	[1]
InChI Key	FMVCEZDURIQSCF-UHFFFAOYSA-N	

Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through several routes. A common and reliable method involves the oxidation of the corresponding primary alcohol, (3-(3-fluorophenyl)isoxazol-5-yl)methanol. This precursor alcohol is typically synthesized via a 1,3-dipolar cycloaddition reaction, which is a cornerstone of isoxazole synthesis.

Synthetic Workflow Overview

The logical flow from starting materials to the final product is a two-step process: 1) formation of the isoxazole ring alcohol and 2) its subsequent oxidation to the aldehyde.



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Caption: Synthetic workflow for **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**.

Experimental Protocol: Oxidation of (3-(3-fluorophenyl)isoxazol-5-yl)methanol

This protocol is adapted from a general procedure for the synthesis of 3-substituted isoxazole-5-carbaldehydes.^[9] The use of a TEMPO/Iodine system represents a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Materials:

- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol (1.0 eq)

- Benzene (Solvent)
- Aqueous Sodium Bicarbonate (NaHCO_3) solution (1.2 M)
- 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq)
- Iodine (I_2) (2.0 eq) dissolved in ethanol
- Ethyl Acetate (for extraction)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (for wash)
- Anhydrous Sodium Sulfate (Na_2SO_4) (for drying)

Procedure:

- Reaction Setup: Dissolve (3-(3-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in benzene (approx. 2 mL per mmol of alcohol).
- Base Addition: Add the aqueous sodium bicarbonate solution (approx. 2.6 mL per mmol of alcohol) to the benzene slurry at room temperature. The bicarbonate acts as a base to facilitate the catalytic cycle.
- Catalyst & Oxidant Addition: Add solid TEMPO (0.1 eq) to the biphasic mixture. Subsequently, add the solution of iodine (2.0 eq) in ethanol dropwise. The reaction is initiated by the formation of the active oxoammonium species from TEMPO.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 9-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
- Workup: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
- Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude residue by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient (e.g., 5:1), to afford the pure **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**.

Spectroscopic Characterization

Structural confirmation and purity assessment are self-validating pillars of chemical synthesis.

The following data represent typical expected values for **3-(3-Fluorophenyl)isoxazole-5-carbaldehyde**.

Technique	Expected Observations
¹ H NMR	δ (ppm) ~10.1 (s, 1H, -CHO), ~8.0-7.4 (m, 4H, Ar-H), ~7.3 (s, 1H, Isoxazole C4-H). The singlet for the aldehyde proton is highly characteristic.
¹³ C NMR	δ (ppm) ~185.0 (C=O), ~170.0 (Isoxazole C5), ~162.0 (d, $J \approx 245$ Hz, C-F), ~161.0 (Isoxazole C3), ~131.0 (Ar-C), ~125.0 (Ar-C), ~118.0 (d, $J \approx 21$ Hz, Ar-C), ~115.0 (d, $J \approx 21$ Hz, Ar-C), ~110.0 (Isoxazole C4). The large coupling constant (J) for the carbon bearing the fluorine is a key identifier.
IR (cm^{-1})	~1700-1710 (C=O stretch, aldehyde), ~1610 (C=N stretch, isoxazole), ~1250 (C-F stretch).
Mass Spec (ESI-MS)	m/z: 192.05 [M+H] ⁺ for $\text{C}_{10}\text{H}_6\text{FNO}_2$.

Note: NMR chemical shifts (δ) are referenced to a standard solvent signal (e.g., CDCl_3). J = coupling constant in Hz.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

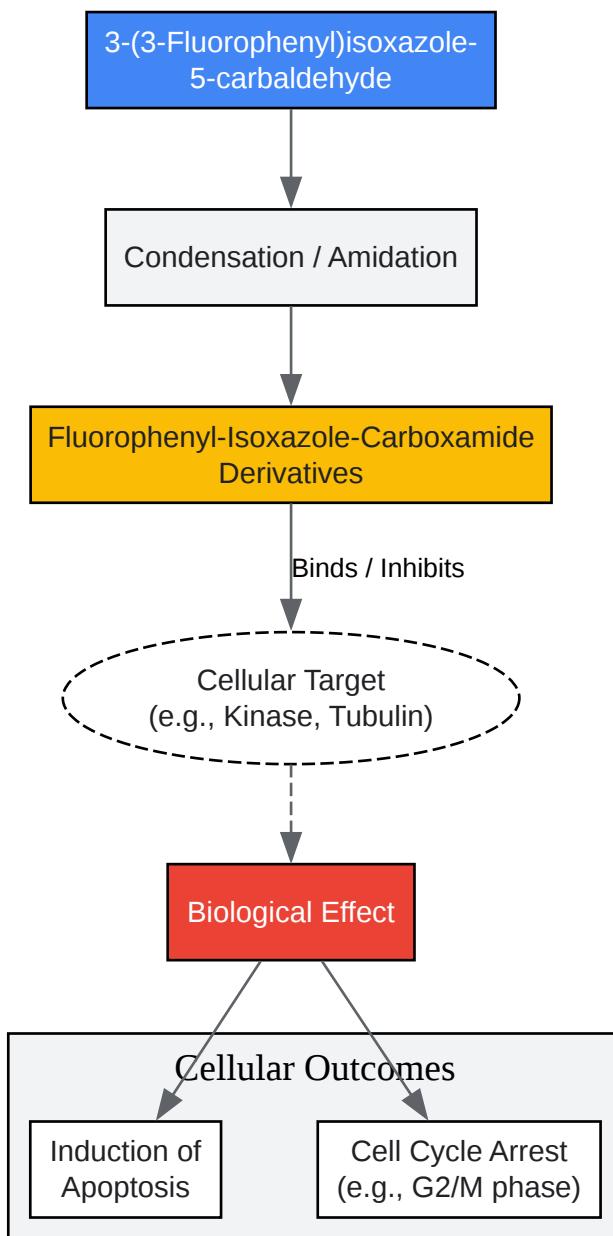
Applications in Drug Discovery and Medicinal Chemistry

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is not just a chemical curiosity; it is a key starting material for synthesizing molecules with significant pharmacological potential.[\[1\]](#) The

isoxazole core is present in numerous compounds evaluated for a wide range of biological activities.[3][4][14][15]

Precursor for Anticancer Agents

Research has shown that derivatives of fluorophenyl-isoxazoles exhibit potent antiproliferative activities.[5] For example, fluorophenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer lines.[5] Some of these compounds have demonstrated the ability to induce cell cycle arrest and apoptosis, making them promising leads for novel oncology therapeutics.[5]

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Caption: Logical progression from the aldehyde to bioactive anticancer compounds.

Intermediate for Anti-inflammatory and Antioxidant Compounds

The fluorophenyl-isoxazole scaffold is also implicated in the development of agents with anti-inflammatory and antioxidant properties.^{[6][7]} Derivatives have been shown to possess potent radical scavenging activity against DPPH free radicals, in some cases exceeding the potency

of standard antioxidants like Trolox.^[6] This activity is crucial for combating oxidative stress, a key pathological factor in many inflammatory and degenerative diseases.^[6]

Conclusion

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a high-value, versatile chemical intermediate with a confirmed and stable molecular structure. Its utility is firmly established in the synthesis of complex heterocyclic compounds for drug discovery. The strategic placement of the fluoro group and the reactive aldehyde handle provides medicinal chemists with a powerful tool for developing next-generation therapeutics targeting cancer, inflammation, and other disorders driven by oxidative stress. The synthetic protocols and characterization data provided in this guide offer a reliable and validated foundation for researchers to build upon.

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